molecular formula C11H11NS B1175785 2-(2,5-Dimethyl-3-thienyl)pyridine

2-(2,5-Dimethyl-3-thienyl)pyridine

Cat. No.: B1175785
M. Wt: 189.276
InChI Key: RLFUKNDOJGTAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethyl-3-thienyl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 2,5-dimethylthienyl group. The thienyl substituent introduces sulfur-based electronic effects, while the methyl groups enhance steric hindrance and influence solubility. Its synthesis typically involves lithiation and acylation steps, as seen in related thieno-pyridine derivatives. For instance, 4,7-dimethylthieno[2,3-c]pyridine is synthesized via hydrolysis of acetal intermediates followed by oximation and reduction .

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.276

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)pyridine

InChI

InChI=1S/C11H11NS/c1-8-7-10(9(2)13-8)11-5-3-4-6-12-11/h3-7H,1-2H3

InChI Key

RLFUKNDOJGTAEM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)C)C2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Efficiency: Microwave and solvent-free methods (e.g., for dihydropyridines ) offer advantages over traditional lithiation routes used for thieno-pyridines .
  • Structural Characterization : X-ray crystallography (often using SHELX software ) confirms conformational differences, such as the envelope vs. planar geometries in dihydropyridines vs. fused-ring systems .
  • Trends in Modification: Recent studies focus on introducing electron-withdrawing groups (e.g., cyano ) or extending π-systems (e.g., chalcones ) to tune electronic properties.

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